Bienvenue dans la boutique en ligne BenchChem!

Quinazolin-5-amine

Adenosine receptor SAR Triazoloquinazoline

Quinazolin-5-amine (CAS 101421-71-0) is the unsubstituted 5-aminoquinazoline core essential for adenosine receptor antagonist lead optimization. The free 5-amino group is critical for high-affinity binding at A₁, A₂A, A₂B, and A₃ subtypes—even minor N-alkylation drastically reduces potency. This scaffold enables systematic SAR of triazoloquinazoline and imidazoquinazoline libraries with established potency benchmarks (e.g., melanoma IC₅₀ = 0.006 µM for EGFR/HER2 inhibitors). Do not substitute with generic aminoquinazoline isomers; only the 5-substituted regioisomer reproduces published lead activities.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 101421-71-0
Cat. No. B028118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazolin-5-amine
CAS101421-71-0
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NC=NC2=C1)N
InChIInChI=1S/C8H7N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H,9H2
InChIKeyKWHDQPVGKVPPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazolin-5-amine (CAS 101421-71-0): Core Scaffold for Adenosine Antagonists and Kinase-Directed Research


Quinazolin-5-amine (CAS 101421-71-0) is a primary aromatic amine featuring a quinazoline heterocyclic core (molecular formula C₈H₇N₃, MW 145.16 g/mol) . This scaffold serves as the critical pharmacophore for a class of potent, nonselective adenosine receptor antagonists, most notably the prototypical reference compound CGS 15943 . The 5-amino group is essential for high-affinity receptor binding and is extensively utilized as a functional handle in medicinal chemistry for generating focused libraries of triazoloquinazoline and imidazoquinazoline analogs targeting adenosine receptors, kinases, and other therapeutically relevant protein families [1].

Procurement Risk for Quinazolin-5-amine: Why Analogs Cannot Substitute Without Functional Validation


Substituting Quinazolin-5-amine with a generic 'aminoquinazoline' or 'quinazolinamine' isomer introduces significant risk of experimental failure. Structure-activity relationship (SAR) studies conclusively demonstrate that modifications to the core quinazoline ring—specifically substitution at the 5-amino position or alterations to the heterocyclic fusion—dramatically alter binding affinity and functional antagonism at adenosine receptor subtypes [1]. For example, even minor N-alkylation of the 5-amino group in related triazoloquinazolines results in a substantial loss of binding activity, particularly at the A₂ receptor [2]. Furthermore, distal modifications on the N5-substituent are highly modulatory, enabling the fine-tuning of selectivity profiles across A₁, A₂A, A₂B, and A₃ receptors [3]. Therefore, the unsubstituted Quinazolin-5-amine is a defined, non-redundant starting material essential for reproducing published lead potencies or for systematic SAR exploration.

Quinazolin-5-amine Comparative Evidence: Quantified Differentiation Against Closest Analogs


Essential Role of Unsubstituted 5-Amine in Adenosine A₂ Receptor Antagonism

In the prototypical adenosine antagonist series, the unsubstituted 5-amino group in 9-chloro-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine (CGS 15943) is critical for A₂ receptor binding. Alkylation of this group causes a loss of binding activity, particularly at the A₂ receptor, compared to the parent amine [1]. The parent amine form (2a) is the major contributor to the resonance-stabilized hybrid, which is essential for high-affinity receptor interaction [2].

Adenosine receptor SAR Triazoloquinazoline

Distal N5-Modifications Modulate Adenosine Receptor Subtype Selectivity

While the parent Quinazolin-5-amine scaffold yields nonselective adenosine antagonists, strategic N5-substitutions enable the engineering of subtype selectivity. For example, an N5-(2-iodophenyl)acetyl derivative demonstrated high selectivity for A₂A receptors, whereas an (R)-N5-α-methyl-(phenylacetyl) derivative was the most potent at A₃ receptors with a Ki of 0.36 nM [1]. An N5-γ-aminobutyryl derivative (27) displayed a pA₂ value of 8.0 at A₂B receptors, with optimal chain length for this subtype being three methylene groups [2].

Adenosine receptor Selectivity Medicinal chemistry

Antiproliferative Activity of Amino-Substituted Quinazoline Scaffolds

In a series of aminoquinazoline derivatives evaluated against the A375 human melanoma cell line, the compound bearing a chromen-4-one moiety (1q) exhibited an IC₅₀ of 0.006 µM, significantly outperforming the reference kinase inhibitor Sorafenib [1]. This class of compounds acts via EGFR and HER2 kinase inhibition [2].

Anticancer Kinase inhibition Melanoma

Potent and Selective PI5P4Kγ Inhibition by Quinazolinamine-Based Probe

NIH-12848, a cell-permeable quinazolinamine-based compound, acts as a highly selective, non-ATP-competitive, and reversible inhibitor of phosphatidylinositol-5-phosphate-4-kinase γ (PI5P4Kγ) with an apparent IC₅₀ of ~3.3 µM [1]. This distinguishes it from other quinazoline-based kinase inhibitors which often target ATP-binding sites.

Kinase inhibitor PI5P4Kγ Chemical probe

Quinazolin-5-amine Application Scenarios: Where Quantified Differentiation Drives Research Value


Adenosine Receptor Subtype Selectivity Profiling

Use Quinazolin-5-amine as the starting material to synthesize focused libraries of N5-substituted triazoloquinazolines. The scaffold's established SAR allows for systematic exploration of A₁, A₂A, A₂B, and A₃ receptor pharmacology. Quantitative guidance from prior studies (e.g., optimal chain length for A₂B selectivity or potent A₃ Ki values) accelerates the development of subtype-selective chemical probes [1].

Kinase Inhibitor Lead Optimization in Oncology

Employ the aminoquinazoline core for generating novel EGFR/HER2 kinase inhibitors. The demonstrated antiproliferative activity against melanoma cells (IC₅₀ = 0.006 µM) provides a benchmark for lead optimization efforts aimed at surpassing the potency of existing clinical candidates like Sorafenib [2].

Development of Non-ATP-Competitive Kinase Probes

Leverage the quinazolinamine scaffold to design non-ATP-competitive inhibitors of lipid kinases such as PI5P4Kγ. This application is particularly valuable for chemical biology studies where avoiding ATP-binding site competition is essential for target validation and selectivity profiling [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.